1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for catalyzing the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mechanism of Action
BPTES works by binding to the active site of the glutaminase enzyme, thereby inhibiting its activity. This prevents the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. Without glutamate, cancer cells cannot generate the energy they need to grow and divide. BPTES has been shown to be highly selective for the glutaminase enzyme, and does not affect other enzymes involved in amino acid metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to a reduction in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTES is its high selectivity for the glutaminase enzyme. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of BPTES is that it can be difficult to work with in the lab, as it is highly insoluble in water and other common solvents.
Future Directions
There are a number of future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for more research on the potential side effects of BPTES and other glutaminase inhibitors, particularly in the context of long-term treatment.
Synthesis Methods
BPTES can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-mercaptobenzimidazole to form 3-(1H-benzimidazol-2-ylthio)-4-nitroaniline. This compound is then reacted with 2-chloro-1-(3-chloropropyl)propan-1-one to form BPTES.
Scientific Research Applications
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPTES works by inhibiting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, BPTES can starve cancer cells of the nutrients they need to grow and divide.
properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(21)9-17-11-6-7-14(20(22)23)15(8-11)24-16-18-12-4-2-3-5-13(12)19-16/h2-8,10,17,21H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHXLUHMFHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]amino}propan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.